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molecular formula C9H9FO3 B1581197 Methyl 3-fluoro-4-methoxybenzoate CAS No. 369-30-2

Methyl 3-fluoro-4-methoxybenzoate

Cat. No. B1581197
M. Wt: 184.16 g/mol
InChI Key: MIKOKYAREMINFF-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

A mixture of 3-fluoro-4-hydroxybenzoic acid (500 mg, 3.2 mmol), cesium carbonate (3.1 g, 9.6 mmol) and iodomethane (440 μl, 7.0 mmol) in dimethylformamide (7 mL) was stirred at room temperature for 4 hours. The mixture was diluted with ethyl acetate and washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine, then dried over anhydrous sodium sulfate. Filtration and concentration afforded 534 mg, 2.9 mmol (92%) of methyl 3-fluoro-4-(methyloxy)benzoate. MS (EI) for C9H9FO3: 185 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
440 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1O)[C:5]([OH:7])=[O:6].[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC.CN(C)[CH:22]=[O:23]>C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:23][CH3:22])[C:5]([O:7][CH3:12])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1O
Name
cesium carbonate
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
440 μL
Type
reactant
Smiles
IC
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aqueous lithium chloride, 1N aqueous sodium hydroxide, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 534 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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